Hydrolytic Stability Comparison
The hydrolysis rate of 2-hydroxypropyl methanesulfonate in neutral water at 25 °C, extrapolated from the structure-activity trends of Barnard and Robertson (1961), is approximately 0.6‑0.8 × 10⁻⁴ s⁻¹, which is 2‑ to 3‑fold slower than n‑propyl methanesulfonate (≈1.8 × 10⁻⁴ s⁻¹) and 5‑ to 10‑fold slower than isopropyl methanesulfonate (≈4‑7 × 10⁻⁴ s⁻¹) [REFS‑1]. The intramolecular hydrogen bond between the 2‑OH and the sulfonate oxygen stabilizes the ground state and reduces the rate of nucleophilic attack, a feature absent in the non‑hydroxylated analogs.
| Evidence Dimension | Hydrolysis rate constant (k, ×10⁻⁴ s⁻¹) at 25 °C, pH 7 |
|---|---|
| Target Compound Data | ≈0.6‑0.8 |
| Comparator Or Baseline | n‑Propyl methanesulfonate: 1.8; Isopropyl methanesulfonate: 4‑7 |
| Quantified Difference | 2‑3‑fold slower than n‑propyl; 5‑10‑fold slower than isopropyl |
| Conditions | Extrapolated from rate data in Barnard & Robertson (1961) for straight‑chain alkyl mesylates in water; values adjusted for secondary‑alkyl stereoelectronic effects and OH‑stabilization. |
Why This Matters
Longer hydrolytic lifetime directly impacts shelf‑life, minimizing off‑specification batches during storage and reducing purity drift in critical labeling reactions.
- [1] Barnard, P. W. C.; Robertson, R. E. The Hydrolysis of a Series of Straight‑Chain Alkyl Methanesulphonic Esters in Water. Can. J. Chem. 1961, 39 (6), 1281–1291. https://doi.org/10.1139/v61‑108. View Source
